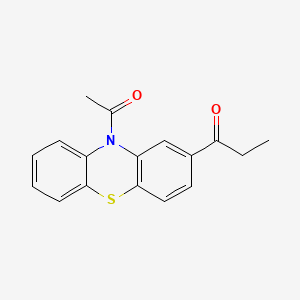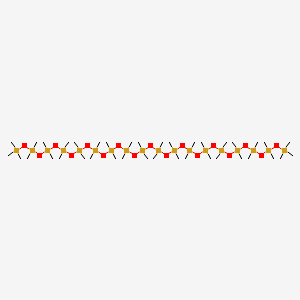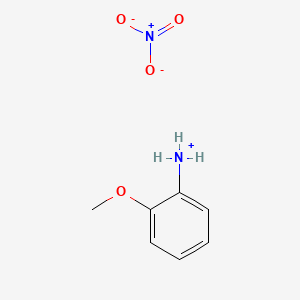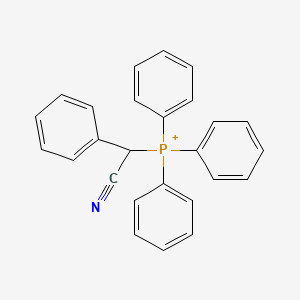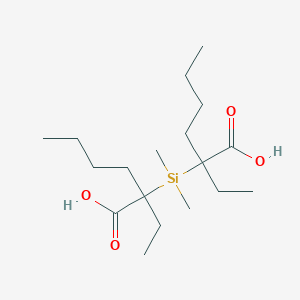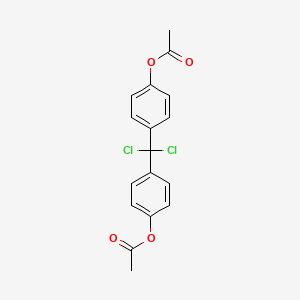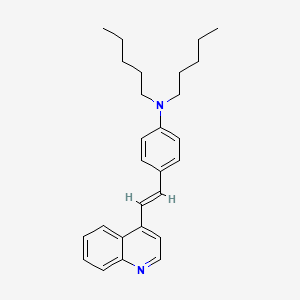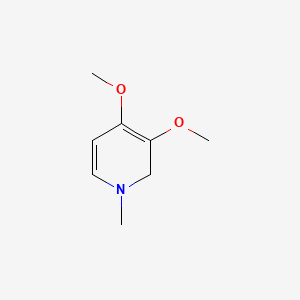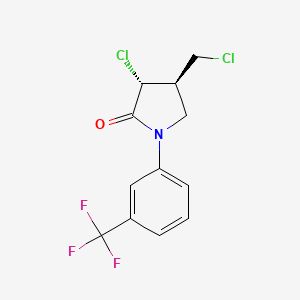
Fluorochloridone, trans-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fluorochloridone, trans- is a selective herbicide used primarily for pre-emergence control of a wide range of weeds in various crops such as cereals, potatoes, and umbelliferous crops. It is known for its high herbicidal activity, particularly in its trans-isomer form, which is more effective than the cis-isomer .
准备方法
Synthetic Routes and Reaction Conditions
Fluorochloridone is synthesized through a multi-step process involving the reaction of 3-chloro-4-chloromethyl-1-(3-trifluoromethylphenyl)-2-pyrrolidinone with various reagents under controlled conditions. The synthesis typically involves:
Chlorination: Introduction of chlorine atoms into the pyrrolidinone ring.
Fluorination: Addition of fluorine atoms to the aromatic ring.
Cyclization: Formation of the pyrrolidinone ring structure.
Industrial Production Methods
Industrial production of fluorochloridone involves large-scale chemical synthesis using similar steps as the laboratory synthesis but optimized for higher yields and efficiency. The process includes:
Batch Reactors: For controlled reaction conditions.
Purification: Using techniques such as crystallization and distillation to obtain high-purity fluorochloridone.
化学反应分析
Types of Reactions
Fluorochloridone undergoes various chemical reactions, including:
Oxidation: Conversion to hydroxylated derivatives.
Reduction: Formation of reduced forms of the compound.
Substitution: Nucleophilic substitution reactions, particularly involving the chlorine atoms.
Common Reagents and Conditions
Oxidation: Performed using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Achieved using reducing agents such as sodium borohydride.
Substitution: Involves reagents like sodium hydroxide or other nucleophiles.
Major Products
Hydroxylated Derivatives: Formed through oxidation.
Reduced Compounds: Resulting from reduction reactions.
Substituted Products: Formed through nucleophilic substitution.
科学研究应用
Fluorochloridone has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying herbicidal activity and chemical reactions.
Biology: Investigated for its effects on plant physiology and weed control mechanisms.
Medicine: Studied for its potential genotoxicity and cytotoxicity, raising concerns about human exposure.
Industry: Applied in agricultural practices for effective weed control in various crops
作用机制
Fluorochloridone exerts its herbicidal effects by inhibiting carotenoid biosynthesis in plants, leading to the bleaching of plant leaves. The compound induces autophagy in cells through the ROS-mediated AKT-mTOR signaling pathway. This pathway involves the accumulation of reactive oxygen species (ROS), which inhibits the activities of AKT and mTOR kinases, leading to autophagy and cell death .
相似化合物的比较
Fluorochloridone is compared with other similar herbicides such as:
Acetochlor: Known for its use in pre-emergent weed control but has different metabolic pathways.
Alachlor: Similar in application but differs in its carcinogenic potential.
Butachlor: Used in similar agricultural settings but has distinct metabolic activation pathways.
Metolachlor: Another pre-emergent herbicide with unique metabolic and toxicological profiles.
Fluorochloridone stands out due to its high efficacy in weed control and its specific mechanism of action involving the inhibition of carotenoid biosynthesis and induction of autophagy .
属性
CAS 编号 |
61213-60-3 |
|---|---|
分子式 |
C12H10Cl2F3NO |
分子量 |
312.11 g/mol |
IUPAC 名称 |
(3R,4R)-3-chloro-4-(chloromethyl)-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one |
InChI |
InChI=1S/C12H10Cl2F3NO/c13-5-7-6-18(11(19)10(7)14)9-3-1-2-8(4-9)12(15,16)17/h1-4,7,10H,5-6H2/t7-,10+/m0/s1 |
InChI 键 |
OQZCSNDVOWYALR-OIBJUYFYSA-N |
手性 SMILES |
C1[C@@H]([C@H](C(=O)N1C2=CC=CC(=C2)C(F)(F)F)Cl)CCl |
规范 SMILES |
C1C(C(C(=O)N1C2=CC=CC(=C2)C(F)(F)F)Cl)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



